molecular formula C25H23ClF3N5 B11328934 7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11328934
M. Wt: 485.9 g/mol
InChI Key: NFFHAXOIIXTTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-4-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a piperazine ring, which is a common motif in medicinal chemistry.

Preparation Methods

The synthesis of 1-BENZYL-4-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE can be achieved through various synthetic routes. One efficient method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which undergoes arylation using aryl boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under microwave irradiation to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-BENZYL-4-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of CDK2 (Cyclin-Dependent Kinase 2), which plays a vital role in cell cycle progression. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby halting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

1-BENZYL-4-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Properties

Molecular Formula

C25H23ClF3N5

Molecular Weight

485.9 g/mol

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H23ClF3N5/c1-17-15-21(33-13-11-32(12-14-33)16-18-7-3-2-4-8-18)34-24(30-17)22(23(31-34)25(27,28)29)19-9-5-6-10-20(19)26/h2-10,15H,11-14,16H2,1H3

InChI Key

NFFHAXOIIXTTAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.